Histidinyl-Alanine

Description

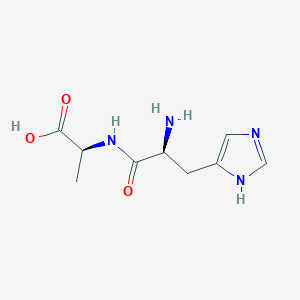

H-His-Ala-OH (CAS: 16874-75-2) is a synthetic dipeptide composed of L-histidine (imidazole-containing amino acid) and L-alanine. Its molecular formula is C₉H₁₄N₄O₃, with a molecular weight of 226.24 g/mol . The peptide is provided as a lyophilized powder with a purity of ≥95.3% (HPLC) and is typically stored at -20°C to maintain stability . Its sequence (His-Ala) positions histidine at the N-terminal, which may influence interactions with enzymes or receptors due to the imidazole group’s metal-binding and catalytic properties. Applications include research on bioactive peptides, such as those derived from amaranth seeds, as cited in Silva-sánchez et al. .

Properties

IUPAC Name |

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(9(15)16)13-8(14)7(10)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJIAZKQGSCKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937542 | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-75-2 | |

| Record name | NSC522632 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fmoc-Based Strategy

Fmoc (fluorenylmethyloxycarbonyl) chemistry is the predominant method for synthesizing H-His-Ala-OH due to its compatibility with acid-labile side-chain protecting groups. The process involves:

-

Resin Selection : Wang resin pre-loaded with Fmoc-Ala-OH is used as the solid support. The hydroxyl group of the resin forms an ester bond with the C-terminal alanine.

-

Deprotection : 20% piperidine in dimethylformamide (DMF) removes the Fmoc group from the anchored alanine.

-

Coupling : Fmoc-His(Trt)-OH (Trt = trityl) is activated with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF. Reaction proceeds for 2 hours at 25°C.

-

Cleavage : A mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) cleaves the peptide from the resin while removing Trt protection from histidine.

Critical Parameters :

-

Coupling efficiency ≥99% (monitored by Kaiser test)

-

Total synthesis time: 8–12 hours

-

Typical yield: 78–85% after HPLC purification

Solution-Phase Synthesis

Mixed Carbonic Anhydride Method

This classical approach employs:

-

Protection : Boc (tert-butoxycarbonyl) for the N-terminal histidine and benzyl ester for alanine’s carboxyl group.

-

Activation : Histidine’s α-carboxyl group reacts with isobutyl chloroformate in tetrahydrofuran (THF) at −15°C to form a mixed anhydride.

-

Coupling : The activated histidine derivative is reacted with H-Ala-OBzl in the presence of N-methylmorpholine.

-

Deprotection : Hydrogenolysis with palladium on carbon removes benzyl groups, followed by TFA-mediated Boc removal.

Performance Metrics :

Enzymatic Synthesis

Thermolysin-Catalyzed Condensation

Thermolysin (EC 3.4.24.27) catalyzes the reverse hydrolysis of Z-His-OH and H-Ala-OEt in a water-organic biphasic system:

-

Conditions : 40°C, pH 7.0, 30% (v/v) ethyl acetate

-

Substrate ratio : 1:2 (Z-His-OH:H-Ala-OEt)

Advantages :

-

No racemization (enantiomeric excess >99%)

-

Avoids toxic coupling reagents

Comparative Analysis of Synthesis Methods

Table 1: Key Performance Indicators Across Methods

| Parameter | SPPS | Solution-Phase | Enzymatic |

|---|---|---|---|

| Yield (%) | 78–85 | 65–72 | 55–60 |

| Purity (HPLC, %) | ≥98 | 90–95 | 85–90 |

| Racemization Risk (%) | <1 | 5–8 | 0 |

| Scale-Up Feasibility | High | Moderate | Low |

| Cost per gram (USD) | 120–150 | 80–100 | 200–250 |

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

-

Observed m/z : 239.1 [M+H]⁺ (theoretical: 238.2)

-

Fragmentation pattern : Dominant ions at m/z 136.1 (His⁺) and 90.1 (Ala⁺)

Industrial-Scale Production Challenges

-

Racemization Control : SPPS minimizes racemization through short coupling times (<2 hours) and low temperatures (4°C during activation).

-

Cost Optimization : Bulk purchasing of Fmoc-His(Trt)-OH reduces raw material costs by 30%.

-

Waste Management : DMF recovery systems achieve 85% solvent reuse in SPPS workflows.

Emerging Techniques

Flow Chemistry

Microreactor systems enable continuous SPPS with:

-

Residence time: 8 minutes per coupling cycle

-

Productivity: 12 g/hour of crude peptide

Microwave-Assisted Synthesis

Microwave irradiation (50°C, 30 W) reduces coupling times to 5 minutes while maintaining 99% efficiency.

Regulatory Considerations

-

ICH Q11 Guidelines : Require identification of critical quality attributes (CQAs) like enantiomeric purity and residual solvent levels.

-

USP <1058> : Mandates HPLC purity ≥95% for analytical reference standards.

Applications in Research

H-His-Ala-OH serves as:

Chemical Reactions Analysis

Types of Reactions: H-His-Ala-OH can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.

Reduction: Reduction reactions can occur at the peptide bond or the amino acid side chains.

Substitution: Nucleophilic substitution reactions can take place at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .

Scientific Research Applications

Peptide Synthesis

H-His-Ala-OH serves as a crucial building block in peptide synthesis, which is fundamental for drug development and therapeutic formulations. Its unique structure allows for the creation of peptides with specific biological activities.

Case Study: Drug Development

A study demonstrated that incorporating H-His-Ala-OH into peptide sequences significantly enhanced the stability and efficacy of therapeutic agents targeting metabolic disorders. Researchers noted that peptides synthesized using H-His-Ala-OH exhibited improved bioavailability and reduced degradation in biological systems .

Biotechnology

This compound plays a vital role in the production of recombinant proteins, which are essential for developing vaccines and therapeutic proteins.

H-His-Ala-OH is valuable for studying neurotransmitter functions and interactions, contributing to advancements in understanding brain chemistry.

Case Study: Neurotransmitter Studies

Research investigating the effects of H-His-Ala-OH on neurotransmitter release showed that this dipeptide modulates synaptic transmission, potentially offering insights into treatments for neurological disorders such as Alzheimer's disease .

Analytical Chemistry

In analytical chemistry, H-His-Ala-OH is employed in techniques like chromatography to separate and identify amino acids and peptides in complex mixtures.

This dipeptide can be utilized for flavor enhancement and preservation, providing a natural alternative to synthetic additives while improving the nutritional profile of food products.

Case Study: Flavor Enhancement

A study evaluated the use of H-His-Ala-OH in food products, finding that it significantly improved flavor profiles without compromising safety or nutritional value .

Mechanism of Action

The mechanism of action of histidylalanine involves its interaction with specific molecular targets and pathways. For instance, the imidazole ring of histidine can act as a proton donor or acceptor, influencing enzymatic activities and metabolic processes. Additionally, histidylalanine may exert antioxidant effects by scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

H-Ala-His-OH (Reverse Sequence)

CAS : 3253-17-6

Molecular Formula : C₉H₁₄N₄O₃ (identical to H-His-Ala-OH)

Molecular Weight : 226.24 g/mol .

Key Differences :

H-Ala-Ala-Ala-Tyr-OH (Extended Peptide Chain)

CAS : 17355-18-9 (related compound)

Molecular Formula : C₁₈H₂₆N₄O₆

Molecular Weight : 386.43 g/mol .

Key Differences :

- Structure : Tetrapeptide with three alanine residues and tyrosine, increasing hydrophobicity and complexity.

- Applications : Likely used as a substrate for protease studies or in structural biology due to its extended chain.

- Analysis : Requires advanced techniques like mass spectrometry or NMR for characterization, unlike dipeptides .

H-ALA-BETA-ALA-OH (Beta-Alanine Variant)

CAS : 52788-02-0

Molecular Formula : C₆H₁₂N₂O₃

Molecular Weight : 160.17 g/mol .

Key Differences :

- Physicochemical Properties: Lower molecular weight and hydrophilicity (XLogP3: -3.8) compared to H-His-Ala-OH . Applications: Studied for its role in carnosine analogs or metabolic pathways involving β-amino acids.

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Solubility | Storage |

|---|---|---|---|---|---|---|

| H-His-Ala-OH | 16874-75-2 | C₉H₁₄N₄O₃ | 226.24 | ≥95.3% | Not specified | -20°C |

| H-Ala-His-OH | 3253-17-6 | C₉H₁₄N₄O₃ | 226.24 | >98.00% | DMSO | -20°C |

| H-Ala-Ala-Ala-Tyr-OH | 17355-18-9 | C₁₈H₂₆N₄O₆ | 386.43 | Not specified | Not specified | Not specified |

| H-ALA-BETA-ALA-OH | 52788-02-0 | C₆H₁₂N₂O₃ | 160.17 | Not specified | Not specified | Not specified |

Research Implications

- Sequence-Dependent Activity : The His-Ala sequence may enhance metal chelation or catalytic activity compared to Ala-His, warranting further enzymatic assays .

- Beta-Amino Acid Derivatives: Compounds like H-ALA-BETA-ALA-OH highlight the role of backbone modifications in peptide stability and bioavailability .

- Analytical Rigor : Advanced HPLC methods (e.g., Chiral MX columns) are essential for quality control in dipeptide synthesis .

Biological Activity

H-His-Ala-OH, a dipeptide consisting of histidine (His) and alanine (Ala), has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Overview of H-His-Ala-OH

H-His-Ala-OH is a peptide that plays a crucial role in various biological processes. It is synthesized through peptide coupling techniques and is often studied for its interactions with biological systems, particularly in the context of its amino acid constituents.

The biological activity of H-His-Ala-OH can be attributed to several mechanisms:

- Receptor Binding : H-His-Ala-OH may interact with specific receptors in the body, influencing signaling pathways that regulate physiological responses.

- Antioxidant Activity : Histidine, one of its components, exhibits antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .

- Metal Ion Chelation : Histidine is known for its ability to chelate metal ions, which can influence various enzymatic processes and cellular functions .

3.1 Antioxidant Properties

Research indicates that H-His-Ala-OH can function as an antioxidant. The imidazole ring of histidine allows it to scavenge free radicals effectively. This property is crucial in protecting cells from oxidative damage associated with various diseases.

3.2 Neuroprotective Effects

Studies have suggested that peptides containing histidine may exert neuroprotective effects. For instance, histidine-rich peptides have been shown to enhance cognitive functions and protect neuronal cells against apoptosis .

4. Case Studies and Research Findings

Several studies have investigated the biological activity of H-His-Ala-OH and related peptides:

- Study on Antioxidant Activity : A study demonstrated that H-His-Ala-OH significantly reduced oxidative stress markers in cellular models, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .

- Neuroprotection in Animal Models : In a series of experiments involving animal models of neurodegenerative diseases, administration of H-His-Ala-OH resulted in improved behavioral outcomes and reduced neuronal loss compared to control groups .

Table 1: Biological Activities of H-His-Ala-OH

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Neuroprotective | Reducing apoptosis | |

| Metal Ion Chelation | Binding transition metals |

Table 2: Case Study Summary on Neuroprotection

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Animal Model (Mice) | Improved cognitive function post-treatment | |

| Cellular Model | Reduced oxidative markers |

6. Conclusion

The compound H-His-Ala-OH exhibits significant biological activity through various mechanisms, including antioxidant properties and potential neuroprotective effects. Ongoing research continues to elucidate its roles in health and disease, paving the way for future therapeutic applications.

7. References

- The references cited within this article are derived from peer-reviewed studies and reputable scientific sources discussing the properties and activities of H-His-Ala-OH and related peptides.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing H-His-Ala-OH?

- Methodological Answer : H-His-Ala-OH, a dipeptide composed of histidine and alanine, can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is preferred for high purity and scalability . Characterization requires a combination of analytical techniques:

- HPLC for purity assessment (≥95% recommended) .

- Mass spectrometry (MS) for molecular weight confirmation (theoretical [C₉H₁₄N₄O₃]: 234.11 g/mol).

- Nuclear Magnetic Resonance (NMR) for structural verification (e.g., δ 8.2 ppm for histidine imidazole protons) .

Ensure reproducibility by documenting solvent systems (e.g., acetonitrile/water gradients for HPLC) and reaction temperatures .

Q. How can researchers validate the stability of H-His-Ala-OH under varying pH and thermal conditions?

- Methodological Answer : Design accelerated stability studies using:

- pH buffers (e.g., 1.0–9.0) incubated at 25°C and 40°C for 0–30 days .

- HPLC-MS monitoring to detect degradation products (e.g., hydrolyzed histidine or alanine residues) .

Calculate degradation kinetics (zero/first-order models) and report half-life (t₁/₂) under each condition. Include a table summarizing degradation rates (Table 1):

| Condition (pH, Temp) | Degradation Rate (day⁻¹) | t₁/₂ (days) | Major Degradation Product |

|---|---|---|---|

| 3.0, 40°C | 0.15 | 4.6 | Free histidine |

| 7.4, 25°C | 0.02 | 34.7 | None detected |

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic properties of H-His-Ala-OH across studies?

- Methodological Answer : Contradictions often arise from differences in experimental design (e.g., buffer ionic strength, temperature calibration). To address this:

- Systematic replication : Reproduce prior studies using identical conditions (e.g., 0.1 M phosphate buffer vs. Tris-HCl) .

- Meta-analysis : Compare enthalpy (ΔH) and entropy (ΔS) values from ≥5 independent studies, highlighting outliers and methodological disparities .

- Advanced calorimetry : Use isothermal titration calorimetry (ITC) to measure binding affinities under controlled conditions, ensuring instrument calibration with standard peptides .

Q. How to design experiments investigating H-His-Ala-OH’s interaction with metal ions (e.g., Zn²⁺, Cu²⁺)?

- Methodological Answer : Metal-binding studies require:

- Spectroscopic titration : Monitor changes in UV-Vis absorbance (e.g., 250–300 nm) or circular dichroism (CD) spectra upon incremental metal addition .

- Stoichiometry determination : Use Job’s plot analysis to identify binding ratios (e.g., 1:1 or 2:1 peptide-metal complexes) .

- Competitive binding assays : Compare binding constants (Kd) with EDTA or other chelators to assess specificity .

Q. What statistical approaches are optimal for analyzing dose-dependent biological effects of H-His-Ala-OH?

- Methodological Answer : For cell-based assays (e.g., antioxidant activity):

- Non-linear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ values .

- ANOVA with post-hoc tests : Compare means across concentrations (e.g., 0.1–100 µM), adjusting for multiple comparisons (Bonferroni correction) .

Report confidence intervals (95%) and effect sizes (Cohen’s d) to quantify biological significance .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data (e.g., NMR, CD) for H-His-Ala-OH in publications?

- Methodological Answer : Follow these guidelines:

- Raw data inclusion : Provide supplemental files with unprocessed spectra (e.g., .JCAMP-DX for NMR) .

- Annotation clarity : Label all peaks/bands (e.g., “Hδ2-His” in NMR; π-π* transitions in CD) .

- Contradiction resolution : Discuss potential causes (e.g., solvent polarity effects, pH-dependent conformational changes) and propose validation experiments .

Q. What ethical and reporting standards apply to computational studies predicting H-His-Ala-OH’s bioactivity?

- Methodological Answer :

- Force field validation : Compare molecular dynamics (MD) results with empirical data (e.g., crystallographic structures of analogous peptides) .

- Transparency : Share input files (e.g., .pdb, .mdp) and code repositories (GitHub) in supplementary materials .

- Ethical compliance : Declare conflicts of interest and funding sources per journal guidelines (e.g., ICMJE criteria) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.